molecular formula C14H16N2O3S B11349375 2-(2-methoxyphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

2-(2-methoxyphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

Cat. No.: B11349375
M. Wt: 292.36 g/mol
InChI Key: ODXVSWVKSYUFAE-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a methoxyphenoxy group and a thiazolylmethyl group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxyphenol reacts with a suitable leaving group on the aromatic ring.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the thiazolylmethylamine with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol or further to a quinone under strong oxidative conditions.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Phenol derivatives or quinones.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile or electrophile used.

Scientific Research Applications

2-(2-Methoxyphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors or enzymes involved in disease pathways.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenoxy group can facilitate binding to hydrophobic pockets, while the thiazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide: can be compared with other compounds containing methoxyphenoxy or thiazole groups, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and binding properties not found in simpler analogs. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

InChI

InChI=1S/C14H16N2O3S/c1-10-16-11(9-20-10)7-15-14(17)8-19-13-6-4-3-5-12(13)18-2/h3-6,9H,7-8H2,1-2H3,(H,15,17)

InChI Key

ODXVSWVKSYUFAE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC(=O)COC2=CC=CC=C2OC

Origin of Product

United States

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